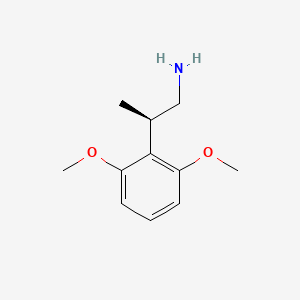

![molecular formula C18H17N5O2S B2388874 4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797565-47-9](/img/structure/B2388874.png)

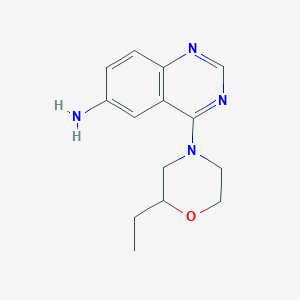

4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazole rings are present in many important biological molecules, such as histidine and the nucleic acid bases adenine and guanine . The compound also contains a thiazoloazepinone group, which is a type of heterocyclic compound that has been studied for various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a benzene ring via a methylene (-CH2-) group, and a thiazoloazepinone group attached to the benzene ring via an amide linkage .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amide group, and the thiazoloazepinone group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and amide group might enhance its solubility in polar solvents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Synthesis of Heterocycles : Thiosemicarbazide derivatives, including imidazole ring systems, serve as precursors for synthesizing various heterocycles. These compounds exhibit antimicrobial activities, indicating the potential for developing new antimicrobial agents (Elmagd et al., 2017).

Heterocyclic Hybrids : Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized and evaluated for their properties, including nonlinear optical (NLO) applications. This underscores the utility of combining different heterocyclic frameworks to achieve compounds with potential application in materials science (Almansour et al., 2016).

Biological Activity Exploration

Anticancer Agents : Benzimidazole–thiazole derivatives have been explored for their anticancer activities. The research highlights the potential of such compounds in developing novel anticancer therapies (Nofal et al., 2014).

Fluorescent Sensors : Benzimidazole and benzothiazole conjugated Schiff base compounds have shown promise as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. This application is crucial for environmental monitoring and biochemical studies (Suman et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c24-16(13-5-3-12(4-6-13)10-23-9-8-19-11-23)22-18-21-14-2-1-7-20-17(25)15(14)26-18/h3-6,8-9,11H,1-2,7,10H2,(H,20,25)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIMJNLHGGLVSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

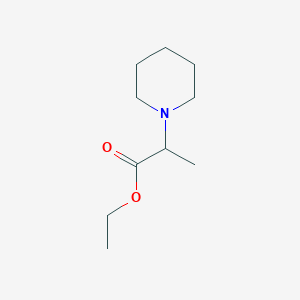

![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

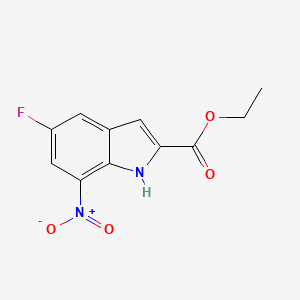

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)

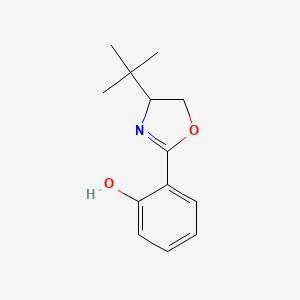

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)

![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2388811.png)

![1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2388812.png)